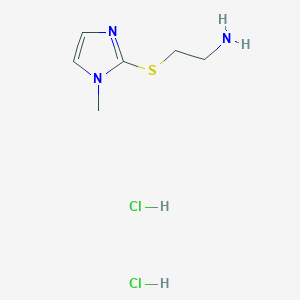
4-(2-氨基噻唑-4-基)丙酸氢溴酸盐
描述
科学研究应用
我已经对“4-(2-氨基噻唑-4-基)丙酸氢溴酸盐”的科学研究应用进行了搜索,但遗憾的是,关于其在各个领域中的应用的信息很少。 该化合物被提及为蛋白质组学研究中使用的生化试剂 ,但搜索结果中没有提供其在特定科学领域的详细应用信息。
作用机制
The mechanism of action of 3-ATPAH is not well understood. It is believed that the compound binds to certain proteins in the cell and alters their function. This altered function can lead to a variety of effects, depending on the type of protein and the nature of the interaction.
Biochemical and Physiological Effects
3-ATPAH has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, and to affect the folding of proteins. Additionally, 3-ATPAH has been found to have effects on cell growth and differentiation, and it has been used in the development of novel drugs and therapeutic agents.
实验室实验的优点和局限性
3-ATPAH is a useful compound for laboratory experiments due to its ability to interact with other molecules in a variety of ways. The compound is relatively inexpensive and easy to obtain, and it has a wide range of applications. Additionally, the synthesis of 3-ATPAH is a simple and efficient process. However, the compound is not always stable and can degrade over time, so it is important to use the compound immediately after synthesis.
未来方向
The potential future directions for 3-ATPAH are numerous. The compound could be used in the development of novel drugs and therapeutic agents, and it could be used to study the effects of drugs on cells. Additionally, 3-ATPAH could be used to study the effects of environmental pollutants on cells, and it could be used to study the effects of mutations on proteins. Finally, 3-ATPAH could be used to study the effects of drugs on the brain and other organs.
属性
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)propanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.BrH/c7-6-8-4(3-11-6)1-2-5(9)10;/h3H,1-2H2,(H2,7,8)(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEONMDQZNCQLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCC(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Bromoacetyl)amino]-N-butylbenzamide](/img/structure/B1389605.png)

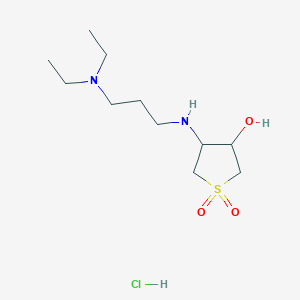
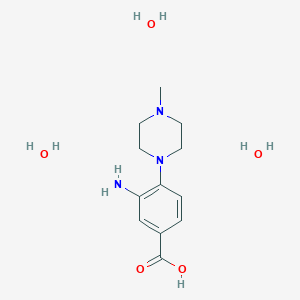
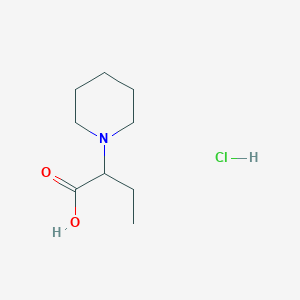
![C-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-C-furan-2-yl-methylamine hydrochloride](/img/structure/B1389613.png)
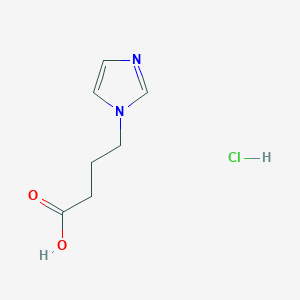
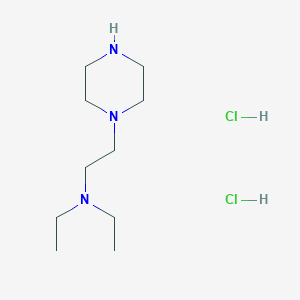
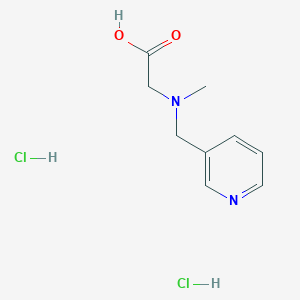
![4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1389617.png)
![2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389622.png)
